molecular formula C23H21N3O3 B3568381 N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No.: B3568381
M. Wt: 387.4 g/mol
InChI Key: ODNQVDUUVDWOJT-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C23H21N3O3 and a molar mass of 387.43114 g/mol This compound is known for its unique structural features, which include a benzoxazole ring fused with a dimethylaminophenyl group and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol to form the benzoxazole ring . This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26(2)18-9-4-16(5-10-18)23-25-20-14-17(8-13-21(20)29-23)24-22(27)15-6-11-19(28-3)12-7-15/h4-14H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNQVDUUVDWOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
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N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide

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